molecular formula C23H19ClN2O B3037408 1-(2-chlorobenzyl)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 478031-71-9

1-(2-chlorobenzyl)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No. B3037408
CAS RN: 478031-71-9
M. Wt: 374.9 g/mol
InChI Key: RSJMQEONJHMPRW-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one, also known as CPD-1, is a synthetic compound that is used in a variety of scientific research applications. It has been used in the study of its biochemical and physiological effects, as well as in the development of new laboratory experiments.

Scientific Research Applications

Antimicrobial Properties

1-(2-chlorobenzyl)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one, a derivative of isatin, has been investigated for its antimicrobial properties. Isatin-derived ligands, including similar compounds, have shown effectiveness against bacterial and fungal species. Such compounds possess active sites for metal binding, which enhances their biological activity, making them more potent than their uncomplexed forms (Khalid, Sumrra, & Chohan, 2020).

Antimalarial Properties

Compounds structurally related to this compound have demonstrated significant antimalarial properties. Derivatives like 1-imino derivatives of 7-chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinediones have been highly active against malaria in both rodent and primate models. These findings suggest potential applications of such compounds in the development of antimalarial therapies (Kesten et al., 1992).

Receptor Binding Affinity

Research has been conducted on amino analogs of 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one for their receptor binding affinity, particularly towards the human galanin Gal3 receptor. These studies are crucial for understanding the therapeutic potential of such compounds in treating conditions associated with this receptor (Konkel et al., 2006).

Luminescence Sensing

Compounds similar to this compound have been utilized in the development of lanthanide metal-organic frameworks for luminescence sensing. These frameworks are sensitive to benzaldehyde-based derivatives, indicating their potential use in fluorescence sensing applications (Shi et al., 2015).

Optoelectronic Properties and Bioactivity

The synthesis and characterization of imine derivatives, including those structurally related to this compound, have been explored for their optoelectronic properties and bioactivity. Studies have included crystal structure analysis, computational studies of molecular structure, and investigation of potential bioactivity against crucial proteins of viruses like SARS-CoV-2 (Ashfaq et al., 2022).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)iminoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O/c1-15-11-16(2)13-18(12-15)25-22-19-8-4-6-10-21(19)26(23(22)27)14-17-7-3-5-9-20(17)24/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJMQEONJHMPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701130205
Record name 1-[(2-Chlorophenyl)methyl]-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478031-71-9
Record name 1-[(2-Chlorophenyl)methyl]-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478031-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chlorophenyl)methyl]-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
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1-(2-chlorobenzyl)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
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1-(2-chlorobenzyl)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
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1-(2-chlorobenzyl)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
1-(2-chlorobenzyl)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
1-(2-chlorobenzyl)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

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